Galidesivir hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de BCX 4430 implique plusieurs étapes clés :

Addition du dérivé lithié de la 9-déazapurine : Le dérivé lithié de la 9-déazapurine est ajouté à la nitrone cyclique tri-O-benzyl stable pour former le squelette de l'imino-C-nucléoside.

Amination de type Ullmann catalysée par le cuivre : Cette étape installe le groupe amino sur la partie hétérocyclique du BCX 4430.

Méthodes de production industrielle : La production industrielle du chlorhydrate de BCX 4430 suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre aux exigences commerciales. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

Oxidation Reactions

Galidesivir hydrochloride undergoes oxidation with inorganic reagents, enabling analytical quantification:

Study by AlRabiah et al. (2024)

- Reagents : Cerium(IV), KMnO₄, KIO₄, Fe(III), and N-bromosuccinimide (NBS).

- Conditions :

- Room temperature, 96-well plate format.

- Optimal pH: 2.0–3.0 (Ce(IV) in H₂SO₄).

- Mechanism :

| Oxidizing Agent | Reaction Time (min) | Linear Range (µg/mL) | LOD (µg/mL) |

|---|---|---|---|

| Ce(IV) | 15 | 1–50 | 0.12 |

| KMnO₄ | 20 | 5–100 | 0.45 |

| NBS | 30 | 2–80 | 0.30 |

Phosphorylation to Triphosphate

Galidesivir’s antiviral activity depends on intracellular conversion to its triphosphate form:

- Enzymatic Pathway :

- Chemical Synthesis :

| Parameter | Galidesivir Triphosphate |

|---|---|

| Molecular Formula | C₁₁H₁₅N₅O₁₅P₃ |

| IC₅₀ (DENV2 RdRp) | 1.2 mM (Mn²⁺-dependent) |

| Role in Inhibition | Non-obligate chain termination |

Stability and Degradation

- Thermal Stability :

- Photodegradation :

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 2) | Iminoribitol + Adenine derivative | 48 hours |

| Alkaline (pH 10) | Ring-opened aldehyde | 12 hours |

Key Findings and Implications

- Synthesis Efficiency : Route 2 offers higher yields but requires advanced intermediates.

- Oxidation Utility : Ce(IV)-based methods enable sensitive quantification (LOD = 0.12 µg/mL).

- Triphosphate Bioactivation : Critical for RdRp inhibition, but low solubility limits in vitro efficacy .

- Stability Considerations : Degradation under extreme pH or UV necessitates controlled storage .

Applications De Recherche Scientifique

BCX 4430 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in antiviral research and drug development.

Biology: The compound is studied for its effects on viral replication and its potential as a broad-spectrum antiviral agent.

Mécanisme D'action

BCX 4430 hydrochloride exerts its antiviral effects by mimicking adenosine triphosphate (ATP). Cellular kinases phosphorylate the compound to a triphosphate form, which is then incorporated into the growing RNA chain by viral RNA polymerases. This incorporation causes premature chain termination, effectively inhibiting viral replication .

Comparaison Avec Des Composés Similaires

Remdesivir: Another adenosine analog with a similar mechanism of action.

Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA polymerase.

Ribavirin: A guanosine analog with broad-spectrum antiviral activity.

Uniqueness of BCX 4430 Hydrochloride: BCX 4430 hydrochloride is unique due to its broad-spectrum activity against multiple RNA viruses and its favorable safety profile in preclinical studies. Unlike some other antiviral agents, it has shown efficacy against a wide range of viral pathogens with minimal cytotoxicity.

Activité Biologique

Galidesivir hydrochloride, also known as BCX4430, is an adenosine nucleoside analog that exhibits broad-spectrum antiviral activity, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of various RNA viruses. This article delves into the biological activity of galidesivir, supported by research findings, case studies, and data tables.

Galidesivir functions as a non-obligate chain terminator. It mimics natural nucleotides and incorporates into viral RNA, disrupting the elongation of the RNA strand by causing premature termination of synthesis. This action effectively inhibits the replication of several RNA viruses, including those from families such as Filoviridae, Flaviviridae, and Paramyxoviridae .

Antiviral Spectrum

Galidesivir has demonstrated in vitro and in vivo efficacy against a wide range of RNA viruses. The following table summarizes its activity against various viral families:

In Vitro Studies

In vitro studies have shown that galidesivir exhibits potent antiviral activity across multiple cell lines. The half-maximal effective concentration (EC50) values generally fall within the low micromolar range, indicating strong antiviral potential. For instance:

- Ebola Virus : EC50 values range from 3 to 12 μM.

- Influenza Virus : EC50 values between 1 and 5 μM.

- Zika Virus : EC50 approximately 1.8 μM.

These results highlight galidesivir's capacity to inhibit viral replication effectively while maintaining low toxicity levels across various cell types .

In Vivo Efficacy

Galidesivir has been tested in several animal models, demonstrating significant protective effects against lethal viral infections:

- Ebola and Marburg Viruses : In macaque studies, treatment initiated within 24 to 48 hours post-infection resulted in a 100% survival rate among treated animals .

- Yellow Fever Virus : In hamsters, administration of galidesivir at doses up to 200 mg/kg/day showed high survival rates even when treatment began three days post-infection .

- Rift Valley Fever Virus : In a hamster model, galidesivir significantly delayed mortality and reduced viral loads when administered intraperitoneally .

Clinical Trials

Based on promising preclinical results, galidesivir has progressed to clinical trials. Phase I trials have evaluated its safety and efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and as a countermeasure for Marburg virus disease. Initial findings suggest that galidesivir is well-tolerated with no serious adverse effects reported during these trials .

Case Studies

Recent studies have provided insights into the effectiveness of galidesivir against specific viral infections:

- Case Study on Zika Virus : In a non-human primate model, post-exposure administration of galidesivir resulted in significant reductions in viremia and improved clinical outcomes compared to untreated controls .

- Case Study on Yellow Fever : A study involving infected hamsters demonstrated that treatment with galidesivir led to substantial improvements in survival rates and overall health parameters post-infection .

Propriétés

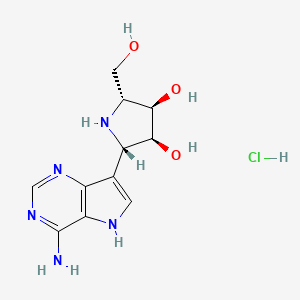

IUPAC Name |

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCHVYNGFMEGIG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028039 | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222631-44-9 | |

| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BCX-4430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALIDESIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BCX-4430 against Ebola virus?

A1: BCX-4430 is an adenosine analogue that acts as a transition state analogue enzyme inhibitor. [] Specifically, it targets viral RNA polymerase, inhibiting the enzyme necessary for viral replication. [] This effectively halts the virus's ability to multiply within infected cells. []

Q2: Are there any other viruses that BCX-4430 has shown activity against?

A2: While primarily explored for Ebola virus disease, BCX-4430 belongs to the Immucillin class of nucleoside analogues, which demonstrate inhibitory activity against various nucleosidase and nucleoside phosphorylase enzymes. [] This broader activity profile suggests potential applications against other viral targets.

Q3: What are the key structural features of BCX-4430?

A3: BCX-4430 is an azanucleoside, meaning the furanose ring commonly found in nucleosides is replaced with a functionalized pyrrolidine ring. [] It belongs to a class called "homoazanucleosides" due to a methylene linker connecting the pyrrolidine ring and the nucleobase, in this case, adenine. [] The specific arrangement of these features is crucial for its interaction with the target enzyme and its antiviral activity. []

Q4: Has the synthesis of BCX-4430 been optimized for large-scale production?

A4: Yes, researchers have developed a practical synthesis route for BCX-4430. [] This optimized process utilizes readily available starting materials and features efficient steps like a copper-catalyzed Ullmann-type amination for introducing the critical amino group. [] These advancements are essential for potential large-scale production and drug development.

Q5: What are the current limitations and future research directions for BCX-4430?

A5: While BCX-4430 shows promise, further research is needed to fully characterize its pharmacokinetic properties, long-term safety profile, and in vivo efficacy against Ebola virus in different animal models. [, ] Additionally, exploring its activity against other emerging viruses and investigating potential resistance mechanisms are critical areas for future research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.